2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol

Oligochitosan derivatization Biomedical polymer safety Cytotoxicity screening

2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly catalogued as 2,5-anhydro-D-mannose oxime (CAS 127676-61-3), is a C6 sugar oxime derived from D-mannose and formally classified as a carbohydrate oxime. It is supplied as a technical-grade viscous oil containing the oxime alongside its aldehyde and acetal forms, with standard purity specifications ranging from ≥65 % to ≥95 % depending on the vendor.

Molecular Formula C6H11NO5
Molecular Weight 177.16 g/mol
Cat. No. B13383063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol
Molecular FormulaC6H11NO5
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)C=NO)O)O)O
InChIInChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2
InChIKeyLOWIEQVCSWOMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol (2,5-Anhydro-D-mannose Oxime): Procurement-Relevant Identity and Baseline Profile


2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly catalogued as 2,5-anhydro-D-mannose oxime (CAS 127676-61-3), is a C6 sugar oxime derived from D-mannose and formally classified as a carbohydrate oxime. It is supplied as a technical-grade viscous oil containing the oxime alongside its aldehyde and acetal forms, with standard purity specifications ranging from ≥65 % to ≥95 % depending on the vendor [1]. The compound's primary research utility lies in its dual capacity as an α-mannosidase-targeting glycosylation inhibitor and as a versatile synthetic building block for glycoconjugate chemistry, oligochitosan derivatization, and fluorescent probe construction [2][3].

Why 2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol Cannot Be Replaced by Its Aldehyde Precursor or Other Sugar Oximes


Generic interchange of 2,5-anhydro-D-mannose oxime with its aldehyde congener (2,5-anhydro-D-mannose) or with other sugar oximes carries quantifiable risk because the oxime functionality confers three distinct, experimentally verified properties that the aldehyde lacks: (i) the oxime-capped terminus prevents sodium borohydride-induced branching in oligochitosan and yields a 2.5 mg mL⁻¹ non-toxic product with significantly lower cytotoxicity than the aldehyde-ended analogue [1]; (ii) the oxime group blocks α-mannosidase activity, thereby inhibiting the enzymatic conversion of mannitol to mannose and fructose, a mechanism not shared by the parent aldehyde ; and (iii) the open-chain (E)-oxime geometry provides a unique hydrogen-bonding architecture and a reactive handle for Tiffeneau–Demjanov rearrangement to primary amines—a transformation that is not accessible from the cyclic hemiacetal/aldehyde equilibrium form [2][3]. These functional gaps mean that substituting the oxime with the aldehyde or another sugar oxime will compromise the conjugation chemistry, cytotoxicity profile, and enzyme-inhibitory capacity in downstream applications.

Quantitative Head-to-Head and Cross-Study Evidence for 2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol Versus Its Closest Comparators


Cytotoxicity Ranking in Oligochitosan: Oxime-Capped vs. Aldehyde-Capped and Hydroxymethyl-Capped Termini

In a direct head-to-head cytotoxicity study on oligochitosan variants bearing different terminal functional groups, the oxime-capped oligochitosan (oligoCHIt-oxm) exhibited the lowest cytotoxicity among the three tested forms. At concentrations above 2.5 mg mL⁻¹, the cytotoxicity decreased in the order oligoCHIt-ahm (aldehyde-capped) > oligoCHIt-hml (hydroxymethyl-capped) > oligoCHIt-oxm (oxime-capped), and this rank order was maintained after long-term shelf storage [1]. All three forms were non-toxic at concentrations ≤2.5 mg mL⁻¹ [1].

Oligochitosan derivatization Biomedical polymer safety Cytotoxicity screening

α-Mannosidase Inhibition: 2,5-Anhydro-D-mannose Oxime vs. Parent Aldehyde (2,5-Anhydro-D-mannose)

2,5-Anhydro-D-mannofuranose oxime has been demonstrated to inhibit α-mannosidase, thereby blocking the enzymatic conversion of mannitol to mannose and fructose . In contrast, the parent compound 2,5-anhydro-D-mannose predominantly exists as an equilibrium mixture of aldehyde and acetal forms and is primarily described as a biochemical reagent or substrate/intermediate for enzymatic transformations, with no reported α-mannosidase inhibitory activity [1].

Glycosidase inhibition Carbohydrate processing Mannose metabolism

Purity Specification Tiers: Technical Grade (≥65 %) vs. High-Purity Grade (≥95 %)

Commercially, 2,5-anhydro-D-mannose oxime is offered in two distinct purity tiers that directly affect its suitability for different experimental workflows. The technical grade contains at least 65 % oxime along with the analogous aldehyde and acetal forms [1], whereas high-purity grades are specified at ≥95 % . This 30-percentage-point purity gap is material for procurement decisions: the technical-grade mixture is appropriate for intermediate-scale oligochitosan derivatization and building-block synthesis, while the ≥95 % grade is mandated for enzymatic inhibition studies, bioconjugation, and click-chemistry derivatizations where the aldehyde/acetal contaminants could compete with the oxime or introduce side reactions .

Chemical procurement Purity specification Oxime stability

Synthesis Yield Benchmark: 2,5-Anhydro-D-mannose Oxime from the Parent Aldehyde

The condensation of 2,5-anhydro-D-mannose with hydroxylamine yields the corresponding oxime with a reported yield of approximately 76 % . This moderate-to-good yield establishes a reproducible synthetic baseline for in-house preparation when the compound is sourced as the parent aldehyde (2,5-anhydro-D-mannose, CAS 495-75-0). By comparison, direct purchase of the pre-formed oxime eliminates this synthetic step and its associated yield loss, which is particularly relevant for multi-step syntheses where the cumulative yield penalty can be significant [1].

Synthetic efficiency Oxime formation Process chemistry

Highest-Confidence Application Scenarios for 2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol Based on Verified Comparator Data


Biomedical Oligochitosan Derivatization Requiring Low-Cytotoxicity Terminal Groups

When preparing oligochitosan for biomedical applications (e.g., drug delivery, vaccine adjuvants, tissue engineering scaffolds), the oxime-terminated variant (oligoCHIt-oxm) is the preferred reducing-end capping strategy because it prevents sodium borohydride-induced branching and delivers the lowest cytotoxicity among the three commonly used terminal forms, with a demonstrated rank order of oligoCHIt-ahm > oligoCHIt-hml > oligoCHIt-oxm above 2.5 mg mL⁻¹ [1]. The simple, reproducible hydroxylamine-based capping protocol additionally avoids the indefinite side modifications observed with the standard NaBH₄ reduction method [1].

α-Mannosidase Inhibition Studies in Glycobiology and Carbohydrate Metabolism Research

Researchers investigating mannose metabolism, glycoprotein processing, or mannosidase-related pathologies should procure the oxime form (≥95 % purity) rather than the parent aldehyde, because only the oxime has been shown to block α-mannosidase-mediated conversion of mannitol to mannose and fructose . The high-purity grade is essential to avoid confounding effects from residual aldehyde or acetal species that lack this inhibitory activity .

Synthesis of C-Glycosyl Amines and Fluorescent Carbohydrate Probes via Tiffeneau–Demjanov Rearrangement

The oxime serves as an obligatory gateway intermediate for the synthesis of 1-amino-2,5-anhydro-D-mannose (mannitolamine), which is the key precursor to the fluorescent fructose transport probe NBDM [2]. Flow-chemistry protocols have been established for this transformation, and the oxime's open-chain (E)-configuration is structurally pre-organized for the rearrangement [3][2]. Substituting the oxime with the aldehyde or a cyclic glycosylamine would preclude this synthetic route entirely [3].

Click-Chemistry-Ready Glycoconjugate Building Block

2,5-Anhydro-D-mannofuranose oxime can be fluorinated or methylated to yield derivatives compatible with copper-catalyzed azide-alkyne cycloaddition (click chemistry), enabling modular assembly of complex glycoconjugates . The ≥95 % purity grade is recommended for these derivatizations to minimize side reactions from the aldehyde and acetal contaminants present in the technical-grade material .

Quote Request

Request a Quote for 2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.